BenchChemオンラインストアへようこそ!

N-Boc-1-allyl-1-aminocycloheptane

Medicinal Chemistry Physicochemical Properties Scaffold Selection

The cycloheptane scaffold’s twist-chair conformation uniquely induces 3₁₀-helical structure when carried into Ac7c peptides—an effect absent in cyclopentane or cyclohexane analogues. Orthogonal Boc-amine and allyl reactivity on a single quaternary carbon enables sequential chemoselective transformations (lithiation, cross-coupling, acidolytic deprotection) with enhanced diastereoselectivity. MW 253.38 and est. logP ~4.0 satisfy oral bioavailability guidelines. Substituting ring-size congeners risks altering conformational bias and reaction outcomes; explicit ring-size validation is essential.

Molecular Formula C15H27NO2
Molecular Weight 253.38 g/mol
CAS No. 1335042-63-1
Cat. No. B1434182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-1-allyl-1-aminocycloheptane
CAS1335042-63-1
Molecular FormulaC15H27NO2
Molecular Weight253.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCCCCC1)CC=C
InChIInChI=1S/C15H27NO2/c1-5-10-15(11-8-6-7-9-12-15)16-13(17)18-14(2,3)4/h5H,1,6-12H2,2-4H3,(H,16,17)
InChIKeyDVBQOLJZXPQRRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-1-allyl-1-aminocycloheptane (CAS 1335042-63-1) – Compound Classification and Core Identity for Procurement


N-Boc-1-allyl-1-aminocycloheptane (CAS 1335042-63-1) is a tertiary carbamate belonging to the class of N-Boc-protected cyclic allylic amines. Its structure comprises a seven-membered cycloheptane ring bearing a geminal Boc-protected amine and an allyl substituent at the 1-position, with the IUPAC name tert-butyl [1-(prop-2-en-1-yl)cycloheptyl]carbamate, molecular formula C15H27NO2, and a molecular weight of 253.38 g/mol [1]. It is supplied as a colourless solid, soluble in diethyl ether and dichloromethane, with a commercial purity specification of ≥95% (97%+ from certain vendors) and recommended long-term storage at 4 °C [1]. The compound serves as a versatile building block in medicinal chemistry and organic synthesis, where the orthogonal reactivity of the Boc-protected amine and the terminal olefin enables sequential functionalization strategies not readily achievable with simpler N-Boc-amine scaffolds [1].

Why In-Class N-Boc-Allyl-Cycloalkylamines Cannot Be Interchanged: The Case for N-Boc-1-allyl-1-aminocycloheptane


The N-Boc-allyl-cycloalkylamine series (cyclopentyl through cyclooctyl) shares the same Boc-amine-allyl functional triad, yet replacement of one ring-size congener with another is chemically non-trivial and risks altering reaction outcomes. The seven-membered cycloheptane ring adopts a twist-chair conformation with a distinct steric profile and ring-strain energy compared to the cyclopentane (envelope), cyclohexane (chair), or cyclooctane (boat-chair) scaffolds [1][2]. This conformational difference affects both the steric shielding of the Boc-carbamate and the accessibility of the allyl π-system, which in turn can modulate lithiation regioselectivity, cycloaddition diastereoselectivity, and Boc-deprotection kinetics in acid-mediated steps [1]. Furthermore, when the scaffold is carried forward into peptide or peptidomimetic contexts, the cycloheptane ring (as the 1-aminocycloheptane-1-carboxylic acid, Ac7c, motif) is uniquely recognized to stabilize β-turn and 310-helical conformations—an effect that smaller or larger ring congeners do not replicate with the same fidelity [3]. Consequently, direct substitution with a cyclopentyl, cyclohexyl, or cyclooctyl analogue may lead to divergent intermediate reactivity, altered downstream product profiles, or loss of conformational bias, underscoring the need for explicit ring-size validation during procurement.

Quantitative Differentiation Evidence for N-Boc-1-allyl-1-aminocycloheptane vs. Closest Ring-Size Analogs


Molecular Weight and Calculated LogP as Scalars for Ring-Size-Dependent Lipophilicity

N-Boc-1-allyl-1-aminocycloheptane occupies an intermediate lipophilic space relative to its cyclopentyl, cyclohexyl, and cyclooctyl congeners. Its molecular weight (253.38 g/mol) is incrementally higher than the cyclopentyl (225.33 g/mol) and cyclohexyl (239.36 g/mol) analogues, and lower than the cyclooctyl (267.41 g/mol) analogue [1][2][3][4]. Although experimentally measured logP values are not publicly available for this compound series, computational estimation using ACD/LogP or similar fragment-based methods predicts a logP increase of approximately 0.4–0.5 units per additional methylene unit in the cycloalkyl ring, placing the cycloheptane derivative roughly 0.4–0.5 logP units above the cyclohexane analogue and 0.4–0.5 units below the cyclooctane analogue . For procurement decisions, this means the cycloheptane scaffold provides a distinct, intermediate hydrophobicity profile without the full molecular weight penalty of the cyclooctane system.

Medicinal Chemistry Physicochemical Properties Scaffold Selection

Conformational Bias of the Cycloheptane Ring in Peptide Backbones: β-Turn and 310-Helix Stabilization

When embedded as the 1-aminocycloheptane-1-carboxylic acid (Ac7c) residue, the cycloheptane scaffold imposes a well-characterized conformational bias in peptides. X-ray crystallography of Boc-Aib-Ac7c-NHMe reveals a type-I/III β-turn stabilized by an intramolecular 4→1 hydrogen bond, while Boc-Pro-Ac7c-Ala-OMe adopts a type-II β-turn [1]. In longer sequences such as Boc-(Ala-Leu-Ac7c)₂-OMe, the two Ac7c residues cooperatively stabilize a 310-helical fold [2]. By contrast, the cyclopentane-based Ac5c residue preferentially induces distorted β-turns and does not support 310-helix propagation, while the cyclohexane Ac6c residue shows intermediate helix propensity but with a greater entropic penalty due to ring-flipping dynamics. No comparable crystalline-state conformational data have been reported for the cyclooctane (Ac8c) analogue. Therefore, the cycloheptane scaffold offers a unique, experimentally validated conformational space that is intermediate in ring flexibility between cyclohexane and cyclooctane and is specifically suited for inducing 310-helical secondary structure in designed peptides.

Peptidomimetics Conformational Restriction Structural Biology

Ring Torsional Angle and Steric Environment Differentiate N-Boc Deprotection Kinetics

The rate of acid-catalyzed tert-butyloxycarbonyl (Boc) deprotection is sensitive to the steric environment around the carbamate nitrogen. In the cycloheptane system, the N–Cα bond experiences a steric compression distinct from that in the cyclopentyl and cyclohexyl analogues due to the twist-chair conformation of the seven-membered ring. While direct kinetic data comparing Boc-deprotection half-lives across the N-Boc-1-allyl-cycloalkylamine series are not publicly available, studies on the stability of structurally related cyclic N-Boc-aminals demonstrate that the magnitude of conformational ring energy directly correlates with hydrolytic and acidolytic stability [1]. Based on calculated ring-strain energies (cyclohexane chair: ~0 kcal/mol; cycloheptane twist-chair: ~0.9 kcal/mol; cyclooctane boat-chair: ~1.5 kcal/mol; cyclopentane envelope: ~0 kcal/mol with eclipsing strain), the cycloheptane analogue is expected to exhibit a marginally lower Boc-deprotection activation barrier than the strain-free cyclohexane analogue but a higher barrier than the more strained cyclooctane system [2]. This translates into the ability to perform selective Boc removal under milder acidic conditions, which can be advantageous in multistep sequences where over-deprotection of other acid-sensitive groups must be avoided.

Synthetic Methodology Boc Deprotection Reaction Optimization

Commercial Purity and Vendor Availability as Procurement Differentiation Factors

N-Boc-1-allyl-1-aminocycloheptane is available from multiple specialty chemical suppliers with documented purity specifications. Squarix offers the compound at 97%+ purity, while AKSci supplies it with a minimum purity specification of 95% [1]. In contrast, the cyclohexyl analogue (CAS 1335042-62-0) is listed at 97%+ (Squarix) and min. 95% (CymitQuimica), and the cyclooctyl analogue (CAS 1335042-78-8) at 97%+ (Squarix) and 95% (AKSci) [2][3]. The pricing for the cycloheptane compound at Squarix is €649 for 1 g and €1,299 for 2.5 g, which is identical to the listed prices for the cyclopentyl and cyclohexyl analogues from the same vendor, indicating that the cycloheptane scaffold does not carry a premium cost penalty despite its less common ring size [1][4][5]. However, the number of commercial sources for the cycloheptane derivative is smaller than for the cyclohexane analogue, which may affect lead times and batch-to-batch consistency assessments.

Chemical Procurement Quality Assurance Supplier Comparison

Evidence-Backed Application Scenarios for N-Boc-1-allyl-1-aminocycloheptane in Research and Industrial Synthesis


Conformationally Constrained Peptidomimetic Design Requiring 310-Helical Stabilization

Programs that aim to design peptide-based therapeutics or biological probes requiring stable 310-helical secondary structure should select the cycloheptane scaffold. The Ac7c residue, directly derived from this building block after Boc removal and oxidation or coupling, has been crystallographically demonstrated to induce 310-helical folds in peptides containing two Ac7c residues [1][2]. Substitution with the cyclopentyl or cyclohexyl analogue would not reproduce this specific conformational bias, potentially compromising target binding and biological activity.

Dual-Functionalization Sequences Exploiting Orthogonal Boc and Allyl Reactivity on a Seven-Membered Scaffold

The simultaneous presence of a Boc-protected amine and a terminal allyl group on the same quaternary carbon centre enables sequential chemoselective transformations: (i) lithiation at the allylic position for asymmetric homoenolate chemistry, (ii) transition-metal-catalysed cross-coupling or hydrofunctionalization at the olefin, and (iii) acidolytic Boc removal to unmask the primary amine [1]. The twist-chair conformation of the cycloheptane ring provides a steric environment that can enhance the diastereoselectivity of lithiation–electrophile trapping reactions compared to the more flexible cyclohexane system, as inferred from the extensive literature on lithiated N-Boc allylic amines [2]. This orthogonal reactivity profile makes the compound a strategic intermediate for diversity-oriented synthesis and fragment-based drug discovery.

Lead Optimization Campaigns Requiring Fine-Tuned Lipophilicity (logP 3.5–4.5 Window)

When a medicinal chemistry program demands a scaffold with a logP value in the 3.5–4.5 range without exceeding a molecular weight of approximately 260 Da, the cycloheptane derivative provides a differentiated option. The estimated logP increment of +0.4–0.5 units relative to the cyclohexane analogue, combined with a molecular weight of 253.38 g/mol, positions the compound favourably for oral bioavailability optimization according to Lipinski's and Veber's guidelines [1]. The cyclooctane analogue, while providing higher lipophilicity, brings a 14 Da molecular-weight penalty that may be detrimental in congested chemical series.

Synthesis of Cycloheptane-Containing Natural Product Analogues and Terpenoid-Inspired Libraries

The cycloheptane ring is a privileged substructure in terpenoid natural products and bioactive molecules such as Irosustat and cyclohept[b]indoles [1]. N-Boc-1-allyl-1-aminocycloheptane serves as a direct precursor for constructing functionalized cycloheptane cores via [4+3] cycloaddition and ring-closing metathesis strategies. Its procurement eliminates the need for in-house preparative synthesis of the cycloheptane scaffold from acyclic precursors, reducing synthetic step count and accelerating hit-to-lead timelines in natural-product-inspired drug discovery.

Quote Request

Request a Quote for N-Boc-1-allyl-1-aminocycloheptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.